2-Bromo-5-hydroxy-4-methylbenzaldehyde
Overview
Description
2-Bromo-5-hydroxy-4-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol . It is a solid substance that appears as a pale yellow to yellow powder and is soluble in organic solvents such as ethanol, ether, and dimethylformamide . This compound is an important intermediate in organic synthesis, often used to create biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-hydroxy-4-methylbenzaldehyde can be synthesized through the bromination of 5-hydroxy-4-methylbenzaldehyde. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent like acetic acid . Another method involves the reaction of 2-bromo-5-hydroxy-4-methylbenzyl alcohol with phosphorous acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 2-Bromo-5-hydroxy-4-methylbenzoic acid.
Reduction: 2-Bromo-5-hydroxy-4-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-hydroxy-4-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-hydroxy-4-methylbenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. Its bromine atom and aldehyde group play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
2-Bromo-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
2-Bromo-5-methoxybenzaldehyde: Lacks the hydroxyl group present in 2-Bromo-5-hydroxy-4-methylbenzaldehyde.
5-Bromovanillin: Contains a vanillin structure with a bromine atom.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of both bromine and hydroxyl groups allows for diverse chemical transformations and biological interactions .
Properties
IUPAC Name |
2-bromo-5-hydroxy-4-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-7(9)6(4-10)3-8(5)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTADUWLAIGTDNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482079 | |
Record name | 2-Bromo-5-hydroxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57295-31-5 | |
Record name | 2-Bromo-5-hydroxy-4-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57295-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-hydroxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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